molecular formula C8H12FNO3S B2890308 (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride CAS No. 2377030-92-5

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride

Cat. No.: B2890308
CAS No.: 2377030-92-5
M. Wt: 221.25
InChI Key: SLLFHBRWXJSXLZ-UHFFFAOYSA-N
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Description

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C8H12FNO3S and a molecular weight of 221.25 g/mol . It is a member of the oxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom.

Preparation Methods

The synthesis of (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride typically involves the following steps:

Mechanism of Action

The mechanism of action of (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition . This interaction can disrupt the normal function of the enzyme, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its sulfonyl fluoride group, which provides distinct reactivity and potential for enzyme inhibition .

Properties

IUPAC Name

(5-tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO3S/c1-8(2,3)7-6(10-5-13-7)4-14(9,11)12/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLFHBRWXJSXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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